

AH001: A Selective Androgen Receptor Protein Degrader for Androgenetic Alopecia

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Compound of Interest		
Compound Name:	AH001	
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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH001 is a first-in-class, topically administered selective androgen receptor (AR) protein degrader in development for the treatment of androgenetic alopecia (AGA). Developed by AnHorn Medicines, this novel molecule utilizes Proteolysis Targeting Chimera (PROTAC) technology to selectively eliminate the androgen receptor, a key driver of hair loss in AGA. By recruiting an E3 ubiquitin ligase, AH001 flags the AR for degradation by the proteasome, thereby reducing its cellular levels and mitigating its downstream effects on hair follicles. Preclinical studies have demonstrated the potential of AH001 to reverse hair loss, and a Phase I clinical trial has established its safety and tolerability. This technical guide provides a comprehensive overview of the available data on AH001, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.

Introduction

Androgenetic alopecia is the most common form of hair loss, affecting a significant portion of the adult population.[1] The pathophysiology of AGA is strongly linked to the action of androgens, particularly dihydrotestosterone (DHT), on hair follicles.[2] DHT binds to the androgen receptor in dermal papilla cells, leading to the miniaturization of hair follicles and a shortened anagen (growth) phase of the hair cycle.[2] Current treatments for AGA, such as



finasteride (a 5α -reductase inhibitor) and minoxidil (a vasodilator), have limitations in terms of efficacy and potential side effects.[1][3]

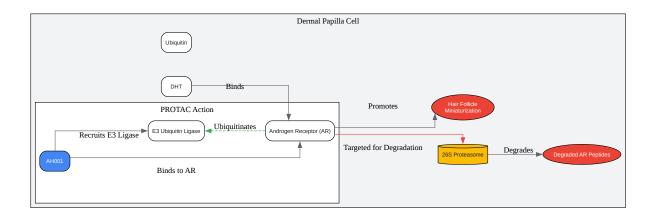
AH001 represents a novel therapeutic approach by directly targeting and eliminating the androgen receptor protein.[1][4] As a selective androgen receptor degrader (SARD), **AH001** offers the potential for a more targeted and potent intervention in the AGA pathway.[1][4] Its topical application is designed to minimize systemic exposure and reduce the risk of side effects associated with oral anti-androgen therapies.[1][5]

Mechanism of Action

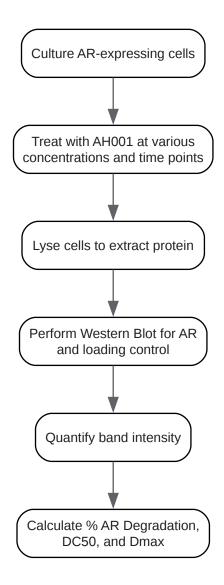
AH001 is a bifunctional small molecule, a PROTAC, that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[4][6] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the 26S proteasome. The targeted degradation of the AR protein prevents the downstream signaling cascade initiated by androgens, thereby inhibiting the miniaturization of hair follicles and promoting hair growth.

Signaling Pathway of AH001-mediated Androgen Receptor Degradation

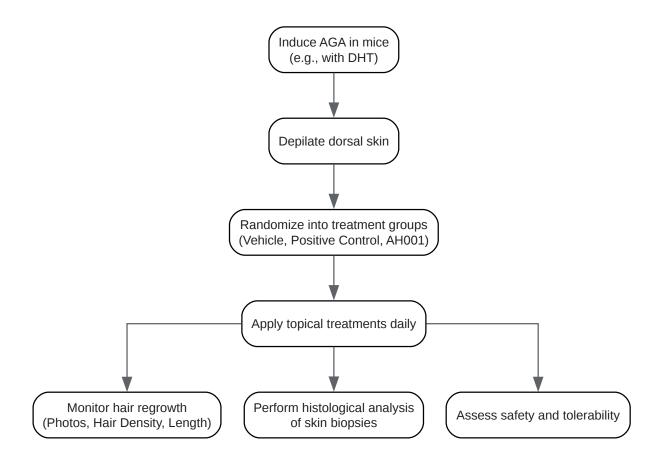












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